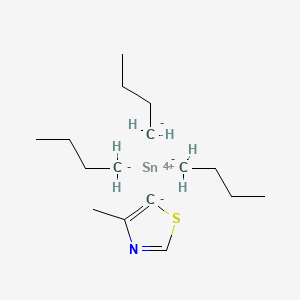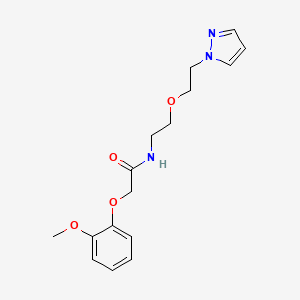
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide, commonly known as PEAQX, is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. PEAQX belongs to the class of compounds known as AMPA receptor antagonists, which have been shown to modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
The application of pyrazole-acetamide derivatives in synthesizing coordination complexes with potential antioxidant activity was explored by Chkirate et al. (2019). In this study, novel Co(II) and Cu(II) coordination complexes were constructed using pyrazole-acetamide derivatives. The complexes demonstrated significant antioxidant activities, as determined by various in vitro assays, revealing their potential in biomedical applications (Chkirate et al., 2019).
Synthesis of Antimalarial Drugs
Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide. This compound is an important intermediate in the natural synthesis of antimalarial drugs. The study highlights the role of different acyl donors and reaction conditions in optimizing the synthesis process (Magadum & Yadav, 2018).
Marine Natural Products and Antioxidant Properties
Wu et al. (2009) isolated compounds from the marine fungus Y26-02, including N-(2-phenylethyl)acetamide. These compounds, due to their unique structures, might possess potential antioxidant and other bioactive properties, indicating their relevance in the development of novel pharmaceuticals (Wu et al., 2009).
Inhibition of Fatty Acid Synthesis in Algae
Weisshaar and Böger (1989) examined the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides, including pyrazole-acetamide derivatives. Their research provided insights into the mode of action of these compounds as herbicides, with potential applications in agricultural sciences (Weisshaar & Böger, 1989).
Phenolic Compounds from Walnut Kernels
Zhang et al. (2009) investigated the antioxidant phenolic compounds from walnut kernels. Their study, involving the extraction and identification of compounds with antioxidant activities, provides a framework for exploring the potential health benefits of natural compounds in food sources (Zhang et al., 2009).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-14-5-2-3-6-15(14)23-13-16(20)17-8-11-22-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQJCDZNDNWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


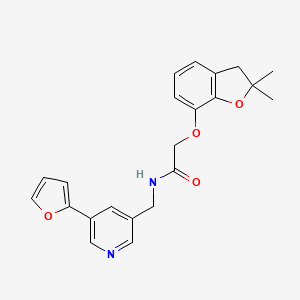
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
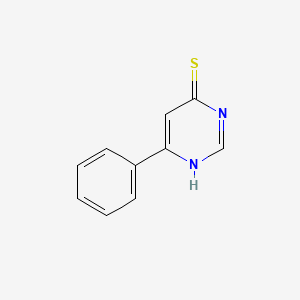
![3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)
![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B2832235.png)
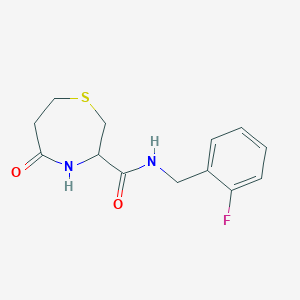
![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)
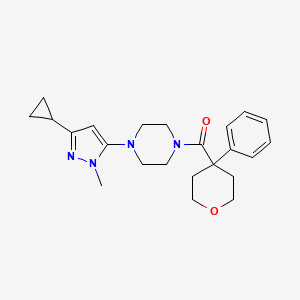
![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)
